1-Piridin-4-il-imidazolidin-2-ona

Descripción general

Descripción

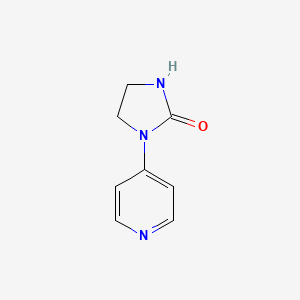

1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.

Aplicaciones Científicas De Investigación

1-Pyridin-4-yl-imidazolidin-2-one has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of the compound 1-Pyridin-4-yl-imidazolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . This compound exhibits low-double-digit nanomolar activity against resistant Plasmodium falciparum laboratory strains and development of liver schizonts .

Mode of Action

The interaction of 1-Pyridin-4-yl-imidazolidin-2-one with its target, PRS, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the PRS, thereby affecting the survival and replication of the Plasmodium falciparum .

Biochemical Pathways

The biochemical pathway affected by 1-Pyridin-4-yl-imidazolidin-2-one involves the synthesis of proline, an amino acid, by the PRS . By inhibiting the PRS, this compound disrupts the production of proline, which is essential for protein synthesis and the survival of the Plasmodium falciparum .

Pharmacokinetics

It is known that the compound exhibits oral efficacy in a humanized murine model of plasmodium falciparum malaria , suggesting that it has suitable bioavailability.

Result of Action

The molecular and cellular effects of the action of 1-Pyridin-4-yl-imidazolidin-2-one include the inhibition of PRS, disruption of proline synthesis, and subsequent inhibition of protein synthesis . This leads to the death of the Plasmodium falciparum, thereby exhibiting its antimalarial activity .

Análisis Bioquímico

Biochemical Properties

1-Pyridin-4-yl-imidazolidin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the growth hormone receptor, thereby preventing the activation of the insulin receptor and glycogenolysis

Cellular Effects

The effects of 1-Pyridin-4-yl-imidazolidin-2-one on various cell types and cellular processes are profound. It has been demonstrated to attenuate cachexia in mice by reducing weight loss . Additionally, 1-Pyridin-4-yl-imidazolidin-2-one exerts an antihypertensive effect on congestive heart failure by inhibiting alpha 2 adrenergic receptors . These effects indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 1-Pyridin-4-yl-imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules. It acts as a capsid binder, inhibiting enterovirus 71 (EV71) by interacting with the VP1 protein of the virus . This interaction prevents the virus from binding to its receptor, thereby inhibiting viral replication. Additionally, the compound’s ability to inhibit alpha 2 adrenergic receptors suggests a mechanism involving receptor blockade and subsequent downstream signaling inhibition .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Pyridin-4-yl-imidazolidin-2-one over time have been studied in laboratory settings. It has been observed that the compound maintains its stability under various conditions, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of 1-Pyridin-4-yl-imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to attenuate cachexia and exert antihypertensive effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-Pyridin-4-yl-imidazolidin-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as an inhibitor of the growth hormone receptor and its impact on glycogenolysis highlight its involvement in metabolic regulation

Transport and Distribution

The transport and distribution of 1-Pyridin-4-yl-imidazolidin-2-one within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and distribution in clinical settings.

Subcellular Localization

1-Pyridin-4-yl-imidazolidin-2-one exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Pyridin-4-yl-imidazolidin-2-one can be synthesized through several methods:

Direct Incorporation of Carbonyl Group: This method involves the incorporation of a carbonyl group into 1,2-diamines.

Diamination of Olefins: This approach uses olefins as starting materials and introduces diamine groups.

Intramolecular Hydroamination: This method involves the hydroamination of linear urea derivatives.

Aziridine Ring Expansion: This method uses aziridines and isocyanates in a Lewis acid-catalyzed ring expansion reaction.

Industrial Production Methods

Industrial production methods for 1-Pyridin-4-yl-imidazolidin-2-one typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

1-Pyridin-4-yl-imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Comparación Con Compuestos Similares

1-Pyridin-4-yl-imidazolidin-2-one can be compared with other similar compounds, such as:

Imidazole: Another nitrogen-containing heterocycle with broad biological activity.

Benzimidazolidin-2-one: Similar in structure but with a benzene ring fused to the imidazolidinone moiety.

Pyridyl Imidazolidinones: A class of compounds with similar antiviral properties.

The uniqueness of 1-Pyridin-4-yl-imidazolidin-2-one lies in its combined pyridine and imidazolidinone structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Actividad Biológica

1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

1-Pyridin-4-yl-imidazolidin-2-one features a pyridine ring and an imidazolidinone moiety, which contribute to its unique chemical and biological properties. The compound's molecular formula is CHNO, with a molecular weight of 178.20 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The primary target of 1-Pyridin-4-yl-imidazolidin-2-one is Prolyl-tRNA synthetase (PRS) , an enzyme involved in protein synthesis. The compound inhibits PRS activity, leading to disrupted proline synthesis and subsequent inhibition of protein synthesis. This mechanism is particularly relevant in the context of antimalarial activity, as PRS is validated as a target in Plasmodium falciparum malaria.

Biochemical Pathways

1-Pyridin-4-yl-imidazolidin-2-one influences several biochemical pathways:

- Inhibition of Proline Synthesis : By inhibiting PRS, the compound disrupts the synthesis of proline, an amino acid critical for protein synthesis.

- Impact on Metabolic Regulation : It has been shown to interact with the growth hormone receptor, affecting insulin receptor activation and glycogenolysis.

Antimalarial Activity

1-Pyridin-4-yl-imidazolidin-2-one exhibits oral efficacy in humanized murine models of P. falciparum malaria. The inhibition of PRS leads to reduced parasite viability and growth.

Antiviral Properties

The compound has demonstrated antiviral activity against enterovirus 71 (EV71), where it interacts with the VP1 protein of the virus, acting as a capsid binder. This interaction prevents viral replication and can be pivotal in developing antiviral therapies.

Anticancer Activity

Recent studies have indicated that derivatives of 1-Pyridin-4-yl-imidazolidin-2-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds modified from this scaffold have shown IC values ranging from 0.03 to 3.3 μM against CYP1A1-positive breast cancer cells .

Study on Antiproliferative Activity

In a study evaluating new pyridinyl compounds, derivatives of 1-Pyridin-4-yl-imidazolidin-2-one were assessed for their antiproliferative effects on breast cancer cell lines:

- Cell Lines Tested : MCF7 (CYP1A1-positive), MDA-MB-468 (CYP1A1-positive), MDA-MB-231 (CYP1A1-negative).

- Results : The compounds exhibited selectivity towards CYP1A1-positive cells and induced cell cycle arrest in the G2/M phase, disrupting microtubule dynamics .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that 1-Pyridin-4-yl-imidazolidin-2-one maintains stability under various conditions, making it suitable for long-term studies. Its transport and distribution within biological systems are mediated by specific transporters that influence its therapeutic efficacy.

Summary of Biological Activities

| Activity | Target/Mechanism | Effect |

|---|---|---|

| Antimalarial | Inhibition of PRS | Disruption of proline synthesis |

| Antiviral | Binding to VP1 protein | Inhibition of EV71 replication |

| Anticancer | Antiproliferative effects on cancer cells | Induction of G2/M phase arrest |

Propiedades

IUPAC Name |

1-pyridin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCFTGZESMCKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395866 | |

| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52210-90-9 | |

| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52210-90-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.